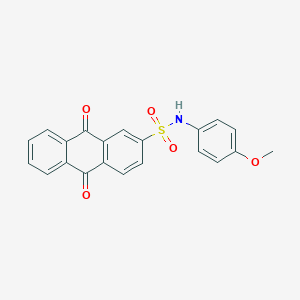

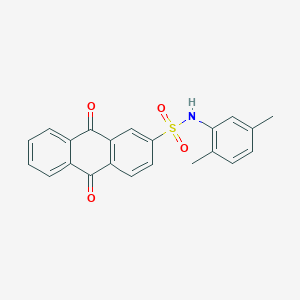

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide, also known as MDA-9/syntenin, is a protein that has been found to play a crucial role in cancer progression and metastasis. It is a potential target for cancer therapy and has been the subject of extensive scientific research.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various targets such as egfr and vegfr-2 . These receptors play crucial roles in cell signaling pathways, particularly in cell growth and proliferation.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting the cellular processes they regulate.

Biochemical Pathways

For instance, some compounds have been shown to inhibit the EGFR and VEGFR-2 pathways, which are involved in cell growth and angiogenesis .

Pharmacokinetics

Similar compounds have been found to have good drug-likeness and admet properties . These properties are crucial for the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

For example, some compounds have shown promising activity against certain types of cancer by inhibiting key signaling pathways .

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin is a potential target for cancer therapy, and as such, it is the subject of extensive scientific research. Its advantages include its potential as a target for cancer therapy, its multifunctional nature, and its involvement in various signaling pathways. However, its limitations include the complexity of its mechanism of action, the lack of specific inhibitors, and the difficulty in targeting it without affecting other signaling pathways.

Zukünftige Richtungen

There are several future directions for N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin research. These include the development of specific inhibitors, the investigation of its role in other diseases, such as Alzheimer's disease and cardiovascular disease, and the exploration of its potential as a biomarker for cancer diagnosis and prognosis. Other future directions include the investigation of its role in cancer stem cells and the development of combination therapies targeting N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin and other signaling pathways involved in cancer progression and metastasis.

In conclusion, N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin is a protein that plays a crucial role in cancer progression and metastasis. Its mechanism of action involves the interaction with various proteins and signaling pathways. Its expression has been correlated with poor prognosis and increased metastatic potential. It is a potential target for cancer therapy and the subject of extensive scientific research. The future directions of N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin research include the development of specific inhibitors, the investigation of its role in other diseases, and the exploration of its potential as a biomarker for cancer diagnosis and prognosis.

Synthesemethoden

The synthesis of N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin involves the use of various chemical reagents and procedures. The most commonly used method involves the reaction of 4-methoxybenzenesulfonyl chloride with 9,10-anthracenedione in the presence of a base such as triethylamine. The resulting compound is then treated with ammonia to yield N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.

Wissenschaftliche Forschungsanwendungen

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide/syntenin has been extensively studied in the context of cancer progression and metastasis. It has been found to be overexpressed in various types of cancer, including breast, lung, prostate, and melanoma. Its expression has been correlated with poor prognosis and increased metastatic potential. As such, it is considered a potential target for cancer therapy.

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO5S/c1-27-14-8-6-13(7-9-14)22-28(25,26)15-10-11-18-19(12-15)21(24)17-5-3-2-4-16(17)20(18)23/h2-12,22H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCBUAKAPUNREA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491784.png)

![Pentyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B491786.png)

![Butyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491793.png)

![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)

![2-Methoxyethyl 6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491832.png)

![Propan-2-yl 2-methyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate](/img/structure/B491891.png)

![2,4-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491894.png)